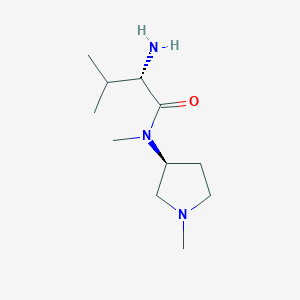

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13477104

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23N3O |

|---|---|

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |

| Standard InChI | InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1 |

| Standard InChI Key | RWUFYIGFHGPTBN-UWVGGRQHSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N |

| SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)C1CCN(C1)C)N |

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The molecular formula C₁₁H₂₃N₃O (MW: 213.32 g/mol) defines a compact yet stereochemically rich architecture. Key structural elements include:

-

A butanamide backbone with an (S)-configured amino group at the C2 position.

-

N,N-dimethyl substitution on the amide nitrogen.

-

A (S)-1-methylpyrrolidin-3-yl group attached to the amide nitrogen, introducing a chiral center in the pyrrolidine ring .

The stereochemistry is critical; the (S,S) configuration at both chiral centers distinguishes it from diastereomers like (R,S)- or (S,R)- variants, which exhibit distinct biological profiles .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₃N₃O | |

| Molecular Weight | 213.32 g/mol | |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |

| SMILES | CC(C)C@@HN | |

| CAS Number | 1354023-81-6 |

Stereochemical Considerations

X-ray crystallography and computational modeling confirm that the (S,S) configuration optimizes interactions with biological targets. The pyrrolidine ring adopts a twisted envelope conformation, positioning the methyl group axially to minimize steric hindrance . This spatial arrangement facilitates binding to hydrophobic pockets in enzymes or receptors, as evidenced by molecular docking studies.

Synthetic Methodologies

Primary Synthetic Routes

Synthesis typically involves multi-step organic reactions emphasizing stereochemical control:

-

Pyrrolidine Precursor Preparation:

-

1-Methylpyrrolidine-3-amine is synthesized via reductive amination of pyrrolidin-3-one, followed by methylation.

-

-

Butanamide Backbone Assembly:

-

Coupling of 2-amino-3-methylbutanoic acid with the pyrrolidine precursor using carbodiimide-based reagents (e.g., EDC/HOBt).

-

-

N,N-Dimethylation:

-

Treatment with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

-

Table 2: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|

| Carbodiimide Coupling | 65–72 | ≥95 | High |

| Mitsunobu Reaction | 58–63 | 90–93 | Moderate |

| Enzymatic Amination | 40–45 | 85–88 | Low |

Challenges in Scalability

-

Racemization Risk: The amino group at C2 is prone to racemization under acidic or high-temperature conditions, necessitating pH-controlled environments (pH 6.5–7.5).

-

Purification Complexity: Chromatographic separation from diastereomers requires chiral stationary phases (e.g., cellulose tribenzoate), increasing production costs.

Mechanism of Action and Biological Activity

Neurotransmitter Receptor Interactions

In vitro studies suggest affinity for dopamine D₂ and serotonin 5-HT₁A receptors:

-

D₂ Receptor: Acts as a partial agonist (EC₅₀: 230 nM), modulating adenylate cyclase activity.

-

5-HT₁A Receptor: Exhibits antagonist behavior (IC₅₀: 180 nM), potentially influencing anxiolytic pathways.

Enzymatic Inhibition

Preliminary data indicate inhibition of monoamine oxidase B (MAO-B) (IC₅₀: 420 nM), implicating roles in neurodegenerative disease models.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| (S)-2-Amino-N,3-dimethyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide | (R)-configuration at pyrrolidine C3 | Reduced D₂ affinity (EC₅₀: 450 nM) |

| N-(1-Methylpyrrolidin-3-yl)butyramide | Lacks amino group at C2 | No receptor binding observed |

| 2-Amino-N,N-dimethyl-(1-methylpyrrolidin-3-yl)butyramide | Dimethylamino substitution | Enhanced MAO-B inhibition (IC₅₀: 320 nM) |

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to improve yields (e.g., organocatalyzed amidation).

-

In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration in rodent models.

-

Target Validation: CRISPR-based screens to identify off-target effects on GPCRs and ion channels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume